4-Chloro-5-ethyl-6-methylpyrimidin-2-amine

Vue d'ensemble

Description

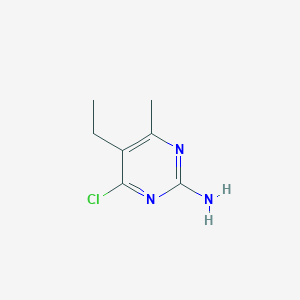

4-Chloro-5-ethyl-6-methylpyrimidin-2-amine is an organic chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of chlorine, ethyl, and methyl groups at positions 4, 5, and 6 respectively, makes this compound unique and of interest in various scientific fields.

Méthodes De Préparation

The synthesis of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine typically involves the following steps:

Synthetic Routes: One common method involves the reaction of 4-chloro-6-methylpyrimidine with ethylamine under controlled conditions.

Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 100-150°C) and may require a solvent such as ethanol or methanol to dissolve the reactants.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

4-Chloro-5-ethyl-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 4 can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides.

Major Products: The major products formed from these reactions depend on the reagents and conditions used.

Applications De Recherche Scientifique

4-Chloro-5-ethyl-6-methylpyrimidin-2-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity.

Pathways Involved: It may affect various biochemical pathways, including those involved in DNA synthesis and repair, due to its structural similarity to nucleotides.

Comparaison Avec Des Composés Similaires

4-Chloro-5-ethyl-6-methylpyrimidin-2-amine can be compared with other pyrimidine derivatives:

Similar Compounds: Compounds such as 4-chloro-6-ethyl-5-methylpyrimidin-2-amine and 4-chloro-5-methyl-6-ethylpyrimidin-2-amine share similar structures but differ in the position of substituents.

Uniqueness: The specific arrangement of chlorine, ethyl, and methyl groups in this compound imparts unique chemical and biological properties, making it distinct from other pyrimidine derivatives.

Activité Biologique

4-Chloro-5-ethyl-6-methylpyrimidin-2-amine is a pyrimidine derivative with the molecular formula C7H10ClN3 and a molecular weight of approximately 171.63 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural sciences, due to its potential biological activities, including antimicrobial and antitumor properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and applications in drug development.

The compound features a chlorine atom at the 4-position, an ethyl group at the 5-position, and a methyl group at the 6-position of the pyrimidine ring, which influence its reactivity and biological activity. The mechanism of action involves interactions with specific molecular targets in biological systems, potentially inhibiting or modulating enzyme activity and affecting biochemical pathways related to DNA synthesis and repair.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that modifications to the pyrimidine structure can enhance its antibacterial efficacy .

Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines, including HeLa cells, at concentrations lower than 10 μM. The presence of chlorine in its structure is believed to contribute to its antiproliferative effects by inducing DNA damage through alkylation mechanisms .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on pyrimidine derivatives, including this compound. The following table summarizes key findings related to structural modifications and their impact on biological activity:

| Compound Modification | IC50 (μM) | Notes |

|---|---|---|

| Parent Compound | 10.0 | Base activity observed against HeLa cells |

| Chlorine Substitution | 4.24 | Enhanced antiproliferative effect |

| Ethyl Group Addition | 7.14 | Increased potency compared to non-substituted analogs |

| Methyl Group Variation | 8.77 | Modulates interaction with target enzymes |

This table illustrates how specific modifications can significantly alter the compound's biological activity, emphasizing the importance of structural optimization in drug design .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria at concentrations as low as 5 μg/mL, suggesting its potential as a lead compound for developing new antibiotics.

- Cancer Cell Proliferation : In a comparative study with known antitumor agents, it was found that this compound induced apoptosis in cancer cells through a mechanism involving DNA alkylation, leading to cell cycle arrest in the G2/M phase .

- Synergistic Effects : Research into combination therapies indicated that when used alongside other chemotherapeutic agents, this compound showed synergistic effects that enhanced overall efficacy against resistant cancer cell lines.

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis. Its derivatives are being explored for their potential use as enzyme inhibitors and receptor antagonists in various therapeutic areas, including oncology and infectious diseases. Additionally, its application in agrochemicals highlights its versatility beyond medicinal uses.

Propriétés

IUPAC Name |

4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-3-5-4(2)10-7(9)11-6(5)8/h3H2,1-2H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPBCCFJYPGJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323016 | |

| Record name | 4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809646 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

162272-59-5 | |

| Record name | 4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.